Cas no 2138227-40-2 (3-[1-(Cyclopropylamino)propan-2-yl]aniline)
3-[1-(Cyclopropylamino)propan-2-yl]aniline Chemical and Physical Properties
Names and Identifiers
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- 3-[1-(cyclopropylamino)propan-2-yl]aniline
- EN300-701380
- 2138227-40-2
- 3-[1-(Cyclopropylamino)propan-2-yl]aniline
-
- Inchi: 1S/C12H18N2/c1-9(8-14-12-5-6-12)10-3-2-4-11(13)7-10/h2-4,7,9,12,14H,5-6,8,13H2,1H3
- InChI Key: RIKLIXYWUUQCFJ-UHFFFAOYSA-N
- SMILES: N(CC(C)C1C=CC=C(C=1)N)C1CC1
Computed Properties
- Exact Mass: 190.146998583g/mol
- Monoisotopic Mass: 190.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38Ų
3-[1-(Cyclopropylamino)propan-2-yl]aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-701380-1.0g |
3-[1-(cyclopropylamino)propan-2-yl]aniline |
2138227-40-2 | 1g |
$0.0 | 2023-06-07 |
3-[1-(Cyclopropylamino)propan-2-yl]aniline Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-[1-(Cyclopropylamino)propan-2-yl]aniline
Introduction to 3-[1-(Cyclopropylamino)propan-2-yl]aniline (CAS No. 2138227-40-2)
3-[1-(Cyclopropylamino)propan-2-yl]aniline, a compound with the chemical identifier CAS No. 2138227-40-2, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of derivatives that exhibit promising biological activities, making it a subject of considerable interest in both academic research and industrial applications. The unique structural features of this molecule, particularly the presence of a cyclopropylamino substituent and an aniline backbone, contribute to its distinct chemical properties and potential therapeutic benefits.
The synthesis and characterization of 3-[1-(Cyclopropylamino)propan-2-yl]aniline have been extensively studied to understand its reactivity and interaction with biological targets. The cyclopropyl group, known for its stability and rigidity, plays a crucial role in modulating the pharmacokinetic profile of the compound. This structural motif has been widely explored in medicinal chemistry due to its ability to enhance binding affinity and selectivity towards specific enzymes and receptors.
In recent years, there has been growing interest in the development of novel aniline derivatives as potential therapeutic agents. Aniline itself is a versatile scaffold that has been utilized in the synthesis of various pharmacologically active compounds. The introduction of a propyl chain with a cyclopropylamino group at the 1-position further diversifies its pharmacological potential. This modification not only influences the electronic properties of the molecule but also affects its solubility and metabolic stability.
One of the most compelling aspects of 3-[1-(Cyclopropylamino)propan-2-yl]aniline is its reported activity as an inhibitor of certain enzymes involved in inflammatory pathways. Studies have shown that this compound can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the production of pro-inflammatory mediators. By inhibiting these enzymes, 3-[1-(Cyclopropylamino)propan-2-yl]aniline may offer a novel approach to treating inflammatory conditions without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Furthermore, the structural features of this compound make it an attractive candidate for further derivatization to enhance its pharmacological properties. The presence of both amine and aromatic functionalities provides multiple sites for chemical modification, allowing for the exploration of various analogs with improved potency, selectivity, and pharmacokinetic profiles. Such modifications are crucial for optimizing drug candidates for clinical use.
The synthesis of 3-[1-(Cyclopropylamino)propan-2-yl]aniline typically involves multi-step organic reactions, including nucleophilic substitution, condensation reactions, and functional group transformations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. The use of these sophisticated methods ensures that the final product meets the stringent requirements for pharmaceutical applications.
From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding mode of 3-[1-(Cyclopropylamino)propan-2-yl]aniline with its target enzymes. These studies provide valuable insights into the interactions between the compound and its biological targets, helping to rationalize its observed biological activity. Additionally, computational methods such as density functional theory (DFT) have been used to analyze the electronic structure and reactivity of this molecule.
The potential therapeutic applications of 3-[1-(Cyclopropylamino)propan-2-yl]aniline extend beyond inflammation management. Preliminary studies suggest that this compound may also exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The unique structural features that contribute to its anti-inflammatory activity may also be responsible for its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria.
In conclusion, 3-[1-(Cyclopropylamino)propan-2-yl]aniline (CAS No. 2138227-40-2) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its reported biological activities, make it an attractive candidate for further investigation. As research in this area continues to evolve, new insights into the pharmacological properties and therapeutic applications of this molecule are expected to emerge.
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